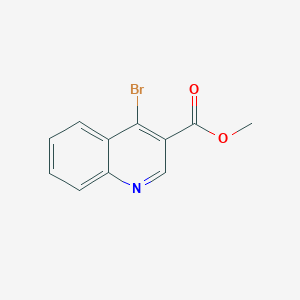

4-Bromoquinoline-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

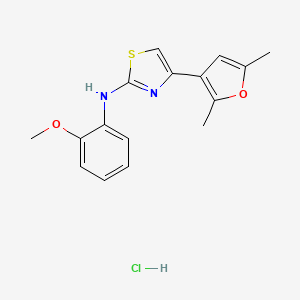

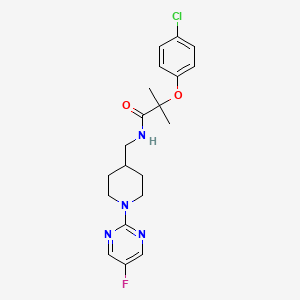

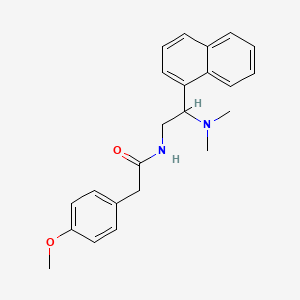

4-Bromoquinoline-3-carboxylic acid methyl ester is a chemical compound with the empirical formula C12H10BrNO2 . It is a derivative of quinoline, a heterocyclic aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a bromine atom at the 4-position and a carboxylic acid methyl ester group at the 3-position .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 280.12 . Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols .Scientific Research Applications

Photolabile Protecting Groups

4-Bromoquinoline-3-carboxylic acid methyl ester has been explored for its potential use as a photolabile protecting group, which is a chemical group used to temporarily modify a reactive or sensitive site in a molecule during a chemical synthesis process. The modification protects the site from undesirable reactions, and the protecting group can later be removed by light exposure. Brominated hydroxyquinolines, for instance, show greater single-photon quantum efficiency compared to other photolabile protecting groups and demonstrate sensitivity to multiphoton-induced photolysis, making them useful for in vivo studies. They offer advantages such as increased solubility and low fluorescence, beneficial for caging biological messengers (Fedoryak & Dore, 2002).

Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of complex molecules. For example, its derivatives are crucial in synthesizing compounds related to peripheral benzodiazepine receptor ligands and potential antitumor agents. Modified Ritter reaction procedures have been developed to prepare electron-rich isoquinolines starting from bromophthalide, highlighting the versatility of bromoquinoline derivatives in synthetic organic chemistry (Janin et al., 2004).

Mass Spectrometry Studies

The unique mass spectrometric behavior of substituted isoquinolines, including those derived from this compound, has been observed. These compounds undergo gas-phase reactions that are valuable for the analysis of prolylhydroxylase inhibitor drug candidates, demonstrating the importance of bromoquinoline derivatives in the development and characterization of new pharmaceuticals (Thevis et al., 2008).

Drug Synthesis and Activity

This compound is instrumental in the synthesis of marine drugs and antitumor antibiotics, showcasing its role in the development of new therapeutic agents. Its derivatives have been synthesized for structure-activity relationship studies of tetrahydroisoquinoline natural products, contributing to the discovery of compounds with potential antitumor activity (Li et al., 2013).

properties

IUPAC Name |

methyl 4-bromoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMLCXLPQONMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)

![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)